molecular formula C8H17Cl2N3O B2953702 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride CAS No. 2243510-00-9

1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride

Cat. No.: B2953702
CAS No.: 2243510-00-9
M. Wt: 242.14
InChI Key: ABFAHNJZKZRPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol dihydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group (-NH₂) and a methyl group (-CH₃) at positions 4 and 5, respectively. The pyrazole moiety is linked to a 2-methylpropan-2-ol group, forming a secondary alcohol. The dihydrochloride salt form enhances its solubility in polar solvents and stability under physiological conditions.

Properties

IUPAC Name

1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-6-7(9)4-10-11(6)5-8(2,3)12;;/h4,12H,5,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAHNJZKZRPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)(C)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol; dihydrochloride is a pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. This compound's structure incorporates a pyrazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8H15N3O
  • Molecular Weight : 242.14 g/mol (dihydrochloride form)
  • CAS Number : 1206640-59-6
  • Structural Features : The compound features a pyrazole ring substituted with an amino group and a tertiary alcohol, which is significant for its biological interactions.

Research indicates that 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol; dihydrochloride may exert its biological effects through the modulation of immune responses. Specifically, it has been associated with the inhibition of pro-inflammatory cytokines such as IL-17 and IFN-gamma, which are critical in the pathogenesis of various autoimmune diseases .

Biological Activities

The compound's biological activities can be summarized as follows:

Activity Type Description
Anti-inflammatory Modulates immune responses by inhibiting pro-inflammatory cytokines.
Antiproliferative Exhibits activity against various tumor cell lines, indicating potential use in cancer therapy .
Autoimmune Disorders Shows promise in treating conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies and Research Findings

  • Study on Cytokine Inhibition : A study demonstrated that compounds similar to 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol effectively reduced IL-17 and IFN-gamma levels in vitro, suggesting a potential pathway for therapeutic intervention in autoimmune diseases.
  • Antiproliferative Activity : In another investigation, derivatives of pyrazole compounds were tested against over 50 types of tumor cell lines, with some demonstrating sub-micromolar GI(50) values. This suggests that modifications to the pyrazole structure could enhance its anticancer properties .
  • Therapeutic Applications : The compound has been included in formulations aimed at improving anti-tumoral activity when combined with other agents, highlighting its role in synergistic drug therapies .

Synthesis and Modification

The synthesis of 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol; dihydrochloride typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by alkylation processes to introduce the propan-2-ol moiety. Variations in synthetic routes can lead to analogs with enhanced biological activities, making this compound a versatile candidate for further pharmacological exploration .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several dihydrochloride salts and heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol dihydrochloride C₈H₁₆N₃O·2HCl ~254.15 (estimated) Pyrazole, amino, alcohol Pyrazole ring with amino/methyl substituents; dihydrochloride salt
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride () C₅H₁₀Cl₂IN₃ 309.96 Pyrazole, methanamine, halogen Iodo-substituted pyrazole; dihydrochloride salt
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride () C₆H₁₄Cl₂N₄ 213.11 Triazole, methanamine Triazole core; isopropyl substituent
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride () C₆H₁₀N₄·2HCl 207.10 Pyrimidine, amino Pyrimidine ring with dual amino groups

Key Observations :

  • Pyrazole vs. Triazole : The target compound’s pyrazole ring (two adjacent nitrogen atoms) differs from the triazole in (three nitrogen atoms), which may alter electronic properties and binding affinities .
  • Halogen vs.
  • Salt Form : All compared compounds are dihydrochlorides, improving aqueous solubility but introducing variability in crystallinity and stability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles
Compound Reported Activity Mechanism/Application
Target Compound Not explicitly stated (in evidence) Hypothesized enzyme inhibition based on structural analogs
Berotralstat dihydrochloride () Plasma kallikrein inhibitor Treats hereditary angioedema by inhibiting bradykinin production
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride () Intermediate in nucleoside synthesis Potential antiviral or antimetabolite applications
Azoamidine dihydrochlorides () Radical polymerization initiators Industrial applications, not pharmacological

Key Observations :

  • Enzyme Inhibition : Berotralstat () demonstrates the therapeutic relevance of dihydrochloride salts in targeting proteases, suggesting a plausible pathway for the target compound .
  • Diverse Applications : Structural analogs like those in and highlight the versatility of dihydrochloride salts in both medicinal and industrial contexts .

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclization reactions using intermediates like pyrazole-carbonyl hydrazides. Key steps include:

  • Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C to facilitate ring closure of hydrazide precursors .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or ethanol) are critical for isolating the dihydrochloride salt .
  • Salt Formation : Treat the free base with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., methanol) under controlled pH to precipitate the dihydrochloride form .
    Optimize yield by adjusting reaction time (40–48 hours at –20°C for intermediate steps) and stoichiometric ratios of reagents like diazomethane and triethylamine .

Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments (e.g., pyrazole NH₂ at δ 4.5–5.5 ppm, tert-alcohol protons at δ 1.2–1.5 ppm) and carbon assignments (e.g., pyrazole C=O at 160–170 ppm) .
  • FTIR : Confirm functional groups (N-H stretch at 3300–3500 cm⁻¹, C-Cl in dihydrochloride at 600–800 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ for C₈H₁₅N₃O·2HCl requires precise m/z matching within 1 ppm error) .
  • Melting Point : Consistency in melting range (e.g., 209–211°C for analogous dihydrochlorides) indicates purity .

Basic: How does the dihydrochloride form influence solubility, stability, and storage conditions?

Methodological Answer:

  • Solubility : The dihydrochloride salt enhances water solubility compared to the free base due to ionic interactions. Test solubility in PBS (pH 7.4) and DMSO for biological assays .
  • Stability : Store at –20°C in airtight, desiccated containers to prevent hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 6-month stability studies .
  • pH Sensitivity : Avoid alkaline conditions (>pH 8) to prevent deprotonation and precipitation .

Advanced: In crystallographic studies, what structural features are critical for resolving the compound’s X-ray diffraction pattern?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from methanol/ethanol to obtain single crystals. Analogous pyrazole derivatives form monoclinic systems (space group P2₁/c) with Z = 4 .
  • Key Parameters : Refine torsion angles (e.g., pyrazole ring vs. propanol chain) and hydrogen-bonding networks (N–H⋯Cl interactions) using software like SHELX .
  • Disorder Mitigation : Address chloride ion disorder by applying restraints during refinement .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on the pyrazole ring?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with methyl, chloro, or aryl groups at the 4- and 5-positions of the pyrazole. Compare bioactivity (e.g., enzyme inhibition) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity changes when substituents alter steric bulk or electronic properties .
  • Data Validation : Use ANOVA to statistically differentiate activity trends across analogs (e.g., pIC₅₀ values for 3-chloro vs. 3,5-dichloro derivatives) .

Advanced: What methodologies resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediate accumulation (e.g., uncyclized hydrazides) .
  • Solvent Optimization : Replace dichloromethane with THF or DMF for better solubility of intermediates in large batches .
  • Workflow Adjustments : Implement gradient recrystallization (e.g., ethanol to hexane) to improve yield consistency .

Advanced: How can analytical methods differentiate between polymorphic forms of the dihydrochloride salt?

Methodological Answer:

  • PXRD : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.7°) to reference data .
  • DSC/TGA : Identify polymorph-specific thermal events (e.g., endothermic peaks at 235–237°C for Form I vs. 245–247°C for Form II) .
  • Raman Spectroscopy : Detect lattice vibrations (e.g., Cl⁻⋯H-N stretches) unique to each polymorph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.